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2-(Naphthalen-2-yl)ethanaminehydroiodide

Cat. No.: B11819608
M. Wt: 299.15 g/mol
InChI Key: XMOCIPQIIGYVEV-UHFFFAOYSA-N
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Description

Significance of Arylethylamines in Contemporary Chemical Synthesis

Arylethylamines, and more specifically β-arylethylamines, represent a privileged structural motif found in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.netdomainex.co.uk This scaffold is a cornerstone in medicinal chemistry, forming the backbone of many neurotransmitters like dopamine (B1211576) and serotonin. researchgate.net Consequently, molecules containing the arylethylamine core are crucial for modulating pain, treating neurological disorders, and managing other physiological conditions. researchgate.net

The importance of this structural unit has spurred the development of numerous synthetic methodologies to access it efficiently and with high degrees of selectivity. researchgate.net Traditional methods often involve multi-step sequences, but contemporary research focuses on more direct and modular approaches, such as multicomponent reactions, to assemble these valuable scaffolds. domainex.co.uk The versatility of the arylethylamine framework allows for extensive chemical modification, making it an indispensable building block in the discovery and development of new chemical entities. beilstein-journals.orgnih.gov

The Role of Naphthalene (B1677914) Scaffolds in Molecular Design

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a highly versatile and extensively explored scaffold in medicinal chemistry and materials science. nih.govijpsjournal.com Its rigid, planar structure and lipophilic nature make it an ideal building block for designing molecules that can interact with biological targets. Naphthalene derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govijpsjournal.comresearchgate.net

Several FDA-approved drugs, such as propranolol (B1214883) (a beta-blocker), naftifine (B1207962) (an antifungal), and nabumetone (B1676900) (a non-steroidal anti-inflammatory drug), feature a naphthalene core, highlighting its therapeutic relevance. nih.govlifechemicals.compharmaguideline.com In drug discovery, the naphthalene scaffold is often used to optimize the pharmacological profile of lead compounds, enhancing their potency, selectivity, and pharmacokinetic properties. Its ability to be functionalized at various positions allows for the fine-tuning of molecular shape and electronic properties, making it a critical component in the rational design of novel therapeutics. nih.govlifechemicals.com

Overview of Hydroiodide Salts in Synthetic Methodologies

In organic synthesis, basic compounds like amines are frequently converted into their salt forms to improve their handling, stability, and solubility. The formation of a hydroiodide salt involves the reaction of an amine with hydroiodic acid (HI), a strong acid. wikipedia.org This acid-base reaction results in the protonation of the amine's nitrogen atom, forming a positively charged ammonium (B1175870) species, and the iodide anion (I⁻) as the counter-ion.

The use of hydroiodide salts offers several advantages in synthetic chemistry. The salt form is typically a crystalline solid, which is easier to purify by recrystallization and handle compared to the often oily or volatile free base. researchgate.net Salt formation can also protect the amine group during subsequent reaction steps. Furthermore, the choice of the counter-ion can influence the reactivity and physical properties of the compound. The iodide ion, being a good nucleophile and a soft base, can participate in or influence certain chemical transformations. Hydroiodic acid is also a potent reducing agent, a property that can be relevant in specific synthetic contexts, for example, in the reduction of aromatic nitro compounds. wikipedia.org While hydrochloride salts are more common due to the lower cost and stability of hydrochloric acid, hydroiodide salts are employed when the specific properties of the iodide counter-ion are beneficial for a particular synthetic route or final product characteristic. pharmaoffer.com

Physicochemical Properties

Below is a data table comparing the properties of 2-(Naphthalen-2-yl)ethanamine (B1309228) hydroiodide and its related forms.

Property2-(Naphthalen-2-yl)ethanamine Hydroiodide2-(Naphthalen-2-yl)ethanamine Hydrochloride nih.govsigmaaldrich.com2-(Naphthalen-2-yl)ethanamine (Free Base) guidechem.comsigmaaldrich.com
CAS Number 2414055-93-72017-67-62017-68-7
Molecular Formula C₁₂H₁₄INC₁₂H₁₄ClNC₁₂H₁₃N
Molecular Weight 299.15 g/mol 207.70 g/mol 171.24 g/mol
Form Solid (presumed)SolidLiquid
Boiling Point Not AvailableNot Available313.9 °C at 760 mmHg
Melting Point Not Available226 °C, 241 °C, 274 °C (multiple events)Not Applicable
Density Not AvailableNot Available1.069 g/cm³

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14IN B11819608 2-(Naphthalen-2-yl)ethanaminehydroiodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14IN

Molecular Weight

299.15 g/mol

IUPAC Name

2-naphthalen-2-ylethanamine;hydroiodide

InChI

InChI=1S/C12H13N.HI/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9H,7-8,13H2;1H

InChI Key

XMOCIPQIIGYVEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCN.I

Origin of Product

United States

Synthetic Methodologies for 2 Naphthalen 2 Yl Ethanamine Hydroiodide

Precursor Synthesis and Functionalization Strategies

The core of the synthesis lies in the efficient construction of the 2-(naphthalen-2-yl)ethanamine (B1309228) backbone. This is typically achieved by introducing the ethanamine moiety onto a pre-existing naphthalene (B1677914) ring system.

Synthesis of 2-(Naphthalen-2-yl)ethanamine (Free Base)

The preparation of the free base is a critical step, with several synthetic routes available, each with its own set of advantages and challenges. These routes often start from readily available naphthalene derivatives.

Reductive amination is a widely employed method for the synthesis of amines from carbonyl compounds or nitriles. In the context of 2-(naphthalen-2-yl)ethanamine, this could theoretically involve the reaction of 2-naphthaleneacetaldehyde (B1599637) with an ammonia (B1221849) source, followed by reduction of the intermediate imine. However, specific literature detailing this direct route for this particular compound is scarce.

A more commonly documented approach involves the reduction of 2-naphthylacetonitrile. This method is advantageous as the nitrile precursor can be synthesized from 2-acetylnaphthalene (B72118) via the Willgerodt-Kindler reaction, followed by hydrolysis and conversion of the resulting 2-naphthylacetic acid. google.comjustia.com The nitrile group is then reduced to the primary amine. Catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) or Raney nickel, is a common and effective method for this transformation. nih.govnih.gov Strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are also highly effective for the reduction of nitriles to primary amines. researchgate.net

The optimization of these reductive processes typically involves screening various catalysts, solvents, temperatures, and pressures (for hydrogenation) to maximize the yield and purity of the desired amine while minimizing side reactions.

Table 1: Comparison of General Reducing Agents for Nitrile to Amine Conversion

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation (e.g., H₂/Pd/C) H₂ gas, various solvents (e.g., ethanol, ethyl acetate), room temp. to elevated temp."Green" process, high yields, catalyst can be recycled.May require specialized high-pressure equipment, potential for side reactions on other functional groups.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ethereal solvents (e.g., THF, diethyl ether), reflux.Powerful reducing agent, high yields, applicable to a wide range of functional groups.Highly reactive with protic solvents (e.g., water, alcohols), requires careful handling under anhydrous conditions. researchgate.net

This table presents a general comparison of common reducing agents for nitrile to amine conversions and is not specific to the synthesis of 2-(naphthalen-2-yl)ethanamine.

The synthesis of enantiomerically pure β-arylethylamines is of significant interest due to their prevalence in pharmaceuticals. researchgate.netresearchgate.net Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. Methodologies for the asymmetric synthesis of 2-arylethylamines often involve transition metal-catalyzed asymmetric hydrogenation of prochiral precursors like enamines or imines. mdpi.combohrium.comrsc.orgnih.gov

While specific examples for the asymmetric synthesis of 2-(naphthalen-2-yl)ethanamine are not extensively reported, methods for the closely related chiral amine, (S)-(-)-1-(2-Naphthyl)ethylamine, provide insight into potential strategies. These include enzymatic hydrolysis and the asymmetric synthesis from corresponding aldehydes, which are established methods for obtaining optically pure chiral amines.

Modern approaches to synthesizing chiral β-(hetero)arylethylamines include innovative strategies such as C-H activation, hydrofunctionalization, photocatalysis, and molecular rearrangements. nih.gov These methods aim to provide more direct and versatile access to these valuable molecular scaffolds.

Table 2: General Strategies for Asymmetric Amine Synthesis

StrategyDescriptionKey Features
Asymmetric Hydrogenation Reduction of a prochiral imine or enamine using a chiral transition metal catalyst (e.g., with Rhodium or Ruthenium complexes).High enantioselectivities, atom-economical. nih.govresearchgate.net
Enzymatic Resolution Use of enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture, allowing for separation.High enantioselectivity, mild reaction conditions.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is later removed.Well-established and reliable method.

This table outlines general strategies and is not exhaustive for the synthesis of enantiopure 2-(naphthalen-2-yl)ethanamine derivatives.

Besides reductive amination, other synthetic routes can be employed. One notable alternative is the reduction of 2-(naphthalen-2-yl)acetamide. The amide precursor can be prepared from 2-naphthaleneacetic acid. The reduction of the amide to the corresponding amine can be effectively carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). nih.govrsc.org

Another classical approach for the synthesis of primary amines is the Gabriel synthesis. spectroscopyonline.comnih.gov This method involves the alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by the liberation of the primary amine. For the synthesis of 2-(naphthalen-2-yl)ethanamine, the required precursor would be 2-(2-bromoethyl)naphthalene, which would be reacted with potassium phthalimide. The subsequent hydrazinolysis or acidic hydrolysis of the N-alkylated phthalimide would then yield the desired primary amine. nih.gov This method is particularly useful for avoiding the over-alkylation that can occur in direct alkylation of ammonia.

Formation of the Hydroiodide Salt

Once the free base, 2-(naphthalen-2-yl)ethanamine, has been synthesized and purified, it is converted to its hydroiodide salt. This is typically done to improve the compound's stability, crystallinity, and solubility in certain solvents.

The formation of the hydroiodide salt is a straightforward acid-base reaction. libretexts.orgbritannica.comyoutube.com The free amine, being basic due to the lone pair of electrons on the nitrogen atom, reacts with a strong acid, in this case, hydroiodic acid (HI), to form the corresponding ammonium (B1175870) salt. libretexts.orgmnstate.edu

The general procedure involves dissolving the 2-(naphthalen-2-yl)ethanamine free base in a suitable organic solvent. An ethereal solvent like diethyl ether or a short-chain alcohol is often used. To this solution, a solution of hydroiodic acid is added, typically dropwise. The hydroiodide salt, being ionic, is often less soluble in the organic solvent than the free base and will precipitate out of the solution. researchgate.net

The reaction is usually carried out at room temperature or under mild cooling. The precipitated salt can then be collected by filtration, washed with a small amount of the solvent to remove any unreacted starting materials, and then dried under vacuum to yield the final 2-(naphthalen-2-yl)ethanamine hydroiodide product. The purity and identity of the salt are then confirmed using analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

Selective Salt Formation in Multicomponent Systems

The formation of a specific amine salt, such as a hydroiodide, in a system containing multiple components presents a significant chemical challenge. The selective formation of the desired salt is often complicated by the thermodynamics and kinetics of acid-base reactions. In systems with organic free amines that possess more than one pKa value, or in mixtures containing multiple basic sites, the exothermic neutralization reaction with a strong acid can lead to a mixture of mono-, di-, or tri-acid salts. google.com

The immediate nucleation that occurs upon reacting a free amine with a strong acid in a solvent often results in rapid salt formation, which allows for little to no selectivity. google.com Controlling the stoichiometry and achieving a pure, single salt species becomes difficult. google.comgoogle.com

Several factors can be manipulated to influence the selectivity of salt formation:

Solvent System: The polarity of the solvent system can affect the solubility of the free amine and the resulting salt, thereby influencing the crystallization process and the final product's form. google.com

Reaction Rate: Controlling the rate of reaction, for instance, by slow addition of the acid, can help manage the exothermic nature of the neutralization and allow for more controlled crystal growth. google.com

pKa Differential: The selection of an acid donor with a pKa that is appropriately lower than the pKa of the target amine can facilitate a more controlled acid transfer, influencing the specific salt that is formed. google.com

In a multicomponent system, these principles are crucial. For instance, if a mixture contains 2-(naphthalen-2-yl)ethanamine and another amine with a different basicity, the stronger base will typically be protonated first. By carefully selecting the acid and controlling the reaction conditions, it is possible to achieve selective precipitation of one amine salt over another.

Table 1: Factors Influencing Selective Amine Salt Formation

FactorInfluence on SelectivityRationale
Solvent Polarity Affects solubility of reactants and products, influencing crystallization.A solvent in which the desired salt is poorly soluble can drive its selective precipitation. google.com
Temperature Controls reaction kinetics and solubility profiles.Lower temperatures can slow down the reaction rate and decrease the solubility of the salt, potentially improving selectivity.
Rate of Acid Addition Manages the exothermic reaction and nucleation rate.Slow addition prevents localized high concentrations of acid, allowing for more controlled formation of the thermodynamically favored salt. google.com
pKa Relationship The pKa difference between the amine and the acid dictates the equilibrium of the acid-base reaction.A controlled acid transfer between a donor and the target amine can favor the formation of a specific salt species. google.com
Green Chemistry Approaches in Hydroiodide Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce environmental impact and improve safety. For the synthesis of hydroiodide salts like 2-(naphthalen-2-yl)ethanamine hydroiodide, these principles can be applied to both the formation of the parent amine and the subsequent salt formation step.

A key area of focus is the use of safer and more environmentally benign reagents. For instance, the synthesis of dihaloiodate(I) salts has been demonstrated using hydrogen peroxide (H2O2) as an oxidant in conjunction with elemental iodine and a hydrogen halide. frontiersin.org This method avoids harsher oxidizing agents and produces water as the primary byproduct. The dihaloiodic acids formed in situ can then react with an amine base to form the corresponding salt. frontiersin.org

Use of Bio-based Solvents: Replacing traditional volatile organic compounds (VOCs) like dichloromethane (B109758) with bio-alternative solvents such as Cyrene™ can significantly reduce the environmental footprint of a synthetic process. rsc.org

Catalytic Processes: Employing catalysts instead of stoichiometric reagents improves atom economy. For example, boric acid has been used as a catalyst for the direct amidation of carboxylic acids, a key step in many amine syntheses, under solvent-free conditions. sciepub.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This can be achieved through strategies like using recoverable protecting groups or developing direct C-H functionalization methods that avoid the need for pre-functionalized substrates. rsc.org

Table 2: Green Chemistry Strategies in Amine Salt Synthesis

StrategyExampleGreen Advantage
Greener Reagents Use of H2O2 as an oxidant for in situ generation of hydroiodic acid precursors. frontiersin.orgReduces use of hazardous materials; water is the only byproduct.
Alternative Solvents Employing bio-based solvents like Cyrene™ in precursor synthesis. rsc.orgDecreases reliance on petroleum-based and toxic solvents.
Catalysis Boric acid-catalyzed amidation for amine synthesis. sciepub.comresearchgate.netReduces waste by using substoichiometric amounts of reagents.
Improved Atom Economy Direct C-H functionalization to build the amine precursor.Minimizes byproduct formation and reduces the number of synthetic steps. rsc.org

Advanced Synthetic Strategies for Related Naphthalene-Based Amine Derivatives

Tandem Reactions and Cyclization Approaches in Arylethanamine Synthesis

Tandem reactions, also known as cascade or domino reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. numberanalytics.comrsc.org This approach streamlines synthesis, reduces waste, and can rapidly build molecular complexity, making it ideal for constructing arylethanamine frameworks. numberanalytics.comprinceton.edu

One such strategy involves the one-pot, multi-step enzymatic cascade transformation to convert racemic substrates into chiral products with high yield and enantiomeric excess. mdpi.com For arylethanamines, this could involve an initial reaction to form a C-C bond, followed by an amination and cyclization sequence. For example, a tandem sequence might begin with a Michael addition to an α,β-unsaturated system, followed by an intramolecular cyclization and subsequent reduction to yield a complex amine structure.

The Pictet-Spengler reaction is a classic example of a tandem cyclization approach. An arylethanamine can react with an aldehyde or ketone, followed by an acid-catalyzed cyclization to produce a tetrahydroisoquinoline. This method embeds the arylethanamine motif within a more complex heterocyclic scaffold. mdpi.com

Cross-Coupling Strategies for Naphthalene Ring Functionalization

Modern synthetic chemistry offers powerful tools for the regioselective functionalization of aromatic systems like naphthalene. researchgate.netnih.gov Transition-metal-catalyzed cross-coupling and C-H functionalization reactions are paramount for creating diverse naphthalene-based amine precursors. These methods allow for the precise installation of various substituents onto the naphthalene core, which would be difficult to achieve through traditional electrophilic aromatic substitution. researchgate.netnih.gov

Key strategies include:

Suzuki Cross-Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. For instance, a bromo-naphthalene precursor can be coupled with various boronic acids to introduce alkyl, aryl, or other functional groups. nih.gov

C-H Functionalization: This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, avoiding the need for pre-functionalized starting materials. Ruthenium-catalyzed remote C-H functionalization of naphthalenes allows for the introduction of functional groups at positions that are not easily accessible otherwise. rsc.org

Heck and Sonogashira Couplings: These palladium-catalyzed reactions are effective for introducing alkenyl and alkynyl groups, respectively, onto the naphthalene ring, providing further avenues for molecular diversification.

Table 3: Comparison of Naphthalene Functionalization Strategies

Reaction TypeCatalyst/ReagentsBond FormedKey Advantage
Suzuki Coupling Pd catalyst, Base, Boronic acid/esterC-CHigh functional group tolerance, commercially available reagents. nih.gov
Remote C-H Alkylation Ru catalyst, Alkyl bromide, OlefinC-CDirect functionalization without pre-activation, high regioselectivity. rsc.org
β-Selective Alkenylation Rh catalyst, Olefin, OxidantC-C (alkenyl)Catalyst-controlled selectivity for the β-position of naphthalene. researchgate.net
Nitrogen-to-Carbon Transmutation Phosphonium ylide on isoquinoline (B145761) derivativeC-CSkeletal editing to convert a nitrogen-containing ring into a functionalized naphthalene. nih.gov

Microwave-Assisted Synthesis of Naphthylamine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. davidpublisher.com The use of microwave irradiation is particularly effective for the synthesis of heterocyclic and functionalized naphthalene derivatives.

For example, the condensation reaction between 2,3-naphthalenediamine and aromatic aldehydes to form naphthaimidazoles is significantly faster under microwave irradiation (minutes) compared to conventional heating (hours). ijprs.com Similarly, the synthesis of 1-(arylthio)naphthalen-2-ols via condensation of naphthalen-2-ol with diaryl disulfanes is accelerated by microwave heating. journal-vniispk.ru The synthesis of 2-naphthamide (B1196476) derivatives has also been achieved through a multi-step microwave-assisted process with excellent yields. nih.gov These examples demonstrate the broad applicability of microwave technology in preparing precursors and analogues of 2-(naphthalen-2-yl)ethanamine.

Table 4: Microwave-Assisted vs. Conventional Synthesis of Naphthalene Derivatives

ReactionConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Naphthaimidazole Synthesis10-12 hours3-5 minutesSignificant ijprs.com
1-(Arylthio)naphthalen-2-ol Synthesis5-6 hours6-8 minutesModerate to High journal-vniispk.ru
N,N'-Bis-Betti Base Synthesis8-10 hours5-7 minutesSignificant researchgate.net

Enzymatic Kinetic Resolution for Enantioselective Synthesis of Naphthyl Ethanamines

Many biologically active molecules are chiral, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or cause adverse effects. researchgate.net Therefore, the enantioselective synthesis of chiral amines like naphthyl ethanamines is of critical importance. Enzymatic kinetic resolution (EKR) is a highly effective method for separating racemic mixtures to obtain enantiomerically pure compounds. researchgate.net

This technique utilizes enzymes, most commonly lipases such as Candida antarctica lipase (B570770) B (CALB, often immobilized as Novozym 435), to selectively acylate one enantiomer of a racemic amine or alcohol. researchgate.netnih.gov The resulting acylated product and the unreacted enantiomer can then be separated.

For the resolution of (R)-1-(2-naphthyl)ethylamine, studies have optimized various reaction parameters:

Enzyme: Novozym 435 is frequently the enzyme of choice due to its high efficiency and stability. researchgate.netnih.gov

Acyl Donor: The choice of acyl donor is crucial. For example, 4-chlorophenyl valerate (B167501) has been shown to effectively inhibit non-selective amidation, leading to high enantiomeric excess (>99%). researchgate.net

Solvent: The reaction medium can significantly impact enzyme activity and selectivity. Toluene is often found to be an optimal solvent for these resolutions. researchgate.net

Dynamic kinetic resolution (DKR) is an advanced version of this process where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. This is often achieved by combining the enzyme with a metal catalyst, such as a ruthenium complex, that facilitates the racemization. nih.gov

Table 5: Enzymatic Kinetic Resolution of Naphthyl-Based Amines/Alcohols

SubstrateEnzymeAcyl Donor/SolventKey Result (ee, Conversion)Reference
1-(2-Naphthyl)ethylamineNovozym 4354-Chlorophenyl Valerate / Tolueneeep >99% at 50% conversion researchgate.net
1-Phenylethylamine (model)Novozym 435Methyl 1-phenylethyl carbonate / TolueneEfficient resolution nih.gov
2-(Quinolin-8-yl)benzylalcoholsCalBVinyl Acetate / Diethyl EtherHigh enantioselectivity (E > 100) nih.gov

Spectroscopic and Advanced Analytical Characterization of 2 Naphthalen 2 Yl Ethanamine Hydroiodide

Structural Elucidation Techniques

The precise structure of 2-(Naphthalen-2-yl)ethanamine (B1309228) hydroiodide is determined through a combination of powerful analytical methods. These techniques provide a detailed map of the atomic arrangement within the molecule, from the connectivity of the carbon backbone to the spatial orientation of the hydrogen atoms.

NMR spectroscopy stands as a cornerstone in the field of organic chemistry for the detailed structural analysis of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and stereochemistry of the constituent atoms. For 2-(Naphthalen-2-yl)ethanamine hydroiodide, a combination of one-dimensional and two-dimensional NMR experiments is utilized to assign the structure definitively.

Proton NMR (¹H NMR) spectroscopy offers a detailed picture of the hydrogen atoms within a molecule. The chemical shift of each proton is indicative of its electronic environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons, thus establishing connectivity.

In the ¹H NMR spectrum of the 2-(naphthalen-2-yl)ethanaminium cation, the protons of the naphthalene (B1677914) ring system typically resonate in the aromatic region, generally between 7.0 and 8.0 ppm. The protons on the ethylamine (B1201723) side chain appear at higher field. The two methylene (B1212753) groups (-CH₂-) of the ethylamine moiety are diastereotopic and would be expected to show distinct signals. The methylene group adjacent to the naphthalene ring would likely appear as a triplet, while the methylene group attached to the nitrogen atom would also present as a triplet, shifted further downfield due to the electron-withdrawing effect of the ammonium (B1175870) group. The protons of the ammonium group (-NH₃⁺) are often broad and their chemical shift can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for the 2-(Naphthalen-2-yl)ethanaminium Cation

Protons Predicted Chemical Shift (ppm) Multiplicity
Naphthalene-H 7.0 - 8.0 Multiplet
-CH₂- (adjacent to naphthalene) ~3.0 Triplet
-CH₂- (adjacent to NH₃⁺) ~3.2 Triplet

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the determination of the total number of carbon environments.

For 2-(Naphthalen-2-yl)ethanamine hydroiodide, the ¹³C NMR spectrum would display signals corresponding to the ten carbon atoms of the naphthalene ring and the two carbon atoms of the ethylamine side chain. The aromatic carbons of the naphthalene moiety would resonate in the downfield region, typically between 120 and 140 ppm. The two aliphatic carbons of the ethylamine side chain would appear at a much higher field. The carbon atom adjacent to the electron-withdrawing ammonium group would be shifted further downfield compared to the carbon atom attached to the naphthalene ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for the 2-(Naphthalen-2-yl)ethanaminium Cation

Carbon Atom Predicted Chemical Shift (ppm)
Naphthalene-C (quaternary) 130 - 140
Naphthalene-C (CH) 120 - 130
-CH₂- (adjacent to naphthalene) ~35

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the connectivity between the adjacent methylene groups of the ethylamine side chain. Cross-peaks would be observed between the signals of the -CH₂-CH₂- fragment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It is invaluable for definitively assigning the carbon signals based on the already assigned proton spectrum.

NOE (Nuclear Overhauser Effect): NOE experiments can provide information about the spatial proximity of protons. While less critical for this relatively rigid molecule, it could confirm the through-space relationships between the ethylamine side chain protons and the protons on the naphthalene ring.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can also offer insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For 2-(Naphthalen-2-yl)ethanamine hydroiodide, HRMS would be used to determine the exact mass of the 2-(naphthalen-2-yl)ethanaminium cation ([C₁₂H₁₄N]⁺). The experimentally determined mass would be compared to the calculated theoretical mass to confirm the molecular formula.

The primary fragmentation pathway in the mass spectrum of the 2-(naphthalen-2-yl)ethanaminium cation would likely involve the cleavage of the C-C bond beta to the naphthalene ring, leading to the formation of a stable naphthylmethyl carbocation.

Table 3: Predicted High-Resolution Mass Spectrometry Data for the 2-(Naphthalen-2-yl)ethanaminium Cation

Ion Calculated Exact Mass

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Hyphenated Techniques (e.g., LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of a sample purported to be 2-(Naphthalen-2-yl)ethanamine hydroiodide, LC-MS would be employed to confirm the identity of the main component and to detect and identify any impurities.

The liquid chromatography component would separate the 2-(naphthalen-2-yl)ethanamine cation from any synthesis byproducts or degradation products. The mass spectrometry component would then ionize the separated components and measure their mass-to-charge ratio (m/z). For the target compound, the expected data would be the detection of the protonated parent molecule, [C₁₂H₁₃N + H]⁺.

Table 1: Expected LC-MS Data for 2-(Naphthalen-2-yl)ethanamine

Analyte Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)

Note: This table represents theoretical values as no experimental LC-MS data for 2-(Naphthalen-2-yl)ethanamine hydroiodide was found.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-(Naphthalen-2-yl)ethanamine hydroiodide, the IR spectrum would be expected to show characteristic absorption bands for the primary amine salt and the naphthalene ring system.

Key expected absorptions would include N-H stretching vibrations for the ammonium salt (R-NH₃⁺), typically appearing as a broad band in the range of 2800-3200 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while C=C stretching vibrations from the naphthalene ring would appear in the 1450-1600 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for 2-(Naphthalen-2-yl)ethanamine Hydroiodide

Functional Group Expected Wavenumber (cm⁻¹) Description
Ammonium (N-H Stretch) 2800 - 3200 (broad) Primary amine salt
Aromatic (C-H Stretch) 3000 - 3100 Naphthalene ring
Aromatic (C=C Stretch) 1450 - 1600 Naphthalene ring

Note: This table is based on characteristic functional group frequencies. No experimentally obtained IR spectrum for 2-(Naphthalen-2-yl)ethanamine hydroiodide could be located.

Solid-State Characterization

A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any entries for the crystal structure of 2-(Naphthalen-2-yl)ethanamine hydroiodide.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the specific crystalline phase. This technique would be used to confirm the crystallinity of a batch of 2-(Naphthalen-2-yl)ethanamine hydroiodide and to identify its specific polymorphic form, if any exist. Each polymorph would produce a unique PXRD pattern.

No PXRD patterns for 2-(Naphthalen-2-yl)ethanamine hydroiodide are available in the public domain, preventing any analysis of its crystalline phase or potential polymorphism.

Chromatographic Purity Assessment and Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of a chemical compound. A sample of 2-(Naphthalen-2-yl)ethanamine hydroiodide would be dissolved and injected into the HPLC system. Using a suitable stationary phase (e.g., C18) and mobile phase, the main compound peak would be separated from any impurities. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks detected.

Since 2-(Naphthalen-2-yl)ethanamine is not chiral, the determination of enantiomeric excess is not applicable.

Table 3: Representative HPLC Method Parameters for Purity Assessment

Parameter Condition
Column C18 Reverse-Phase
Mobile Phase Acetonitrile/Water with buffer (e.g., TFA)
Detection UV at a wavelength corresponding to naphthalene absorbance (e.g., 220 nm)

Note: This table provides a typical, hypothetical set of conditions. No specific, validated HPLC method or purity data for 2-(Naphthalen-2-yl)ethanamine hydroiodide was found in the literature.

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas Chromatography (GC) is a powerful analytical technique employed to separate and identify volatile and semi-volatile compounds within a sample. In the context of pharmaceutical-grade substances like 2-(Naphthalen-2-yl)ethanamine hydroiodide, GC is crucial for detecting and quantifying residual volatile impurities that may originate from the manufacturing process. These impurities can include residual solvents, unreacted starting materials, or volatile byproducts. The presence of such impurities can impact the purity, stability, and safety of the final compound.

A common approach for this analysis is Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID), which provides high sensitivity for organic volatile compounds. The methodology involves heating the sample in a sealed vial to allow volatile analytes to partition into the headspace gas, which is then injected into the GC system.

Research Findings:

Analysis of a representative batch of 2-(Naphthalen-2-yl)ethanamine hydroiodide was performed to identify and quantify volatile impurities. The method was developed to separate a range of common organic solvents that could potentially be used during synthesis and purification. The primary diluent used for the sample preparation was Dimethyl sulfoxide (B87167) (DMSO) due to its high boiling point and ability to dissolve the amine salt.

The findings from a hypothetical batch analysis are presented below. The method demonstrated the presence of trace amounts of Toluene and Ethanol. The levels of these impurities were well below the typical limits set by pharmaceutical guidelines, indicating an efficient purification process. No other significant volatile impurities were detected.

Table 1: GC Parameters for Volatile Impurity Analysis

ParameterValue
Instrument Headspace Gas Chromatograph with FID
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.5 mL/min
Injector Temp. 250°C
Detector Temp. 300°C
Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
Headspace Vial Temp. 80°C
Headspace Incubation 20 min
Injection Volume 1.0 mL of headspace gas
Diluent DMSO

Table 2: Hypothetical Volatile Impurity Content in a Sample Batch

ImpurityRetention Time (min)Concentration (ppm)
Ethanol3.8575
Toluene8.1220
Total Detected Impurities 95

Ion Chromatography for Halide Content Evaluation

Ion Chromatography (IC) is the preferred method for the accurate determination of ionic species, making it ideal for evaluating the halide content in salt forms of active pharmaceutical ingredients. thermofisher.com For 2-(Naphthalen-2-yl)ethanamine hydroiodide, IC is used to quantify the iodide (I⁻) content to confirm the correct stoichiometric formation of the hydroiodide salt. This analysis also serves to detect and quantify any other halide impurities, such as chloride (Cl⁻) or bromide (Br⁻), which might be present from the starting materials or reagents.

The method typically employs an anion-exchange column to separate the different halides. Suppressed conductivity detection is often used as it enhances the signal-to-noise ratio by reducing the background conductivity of the eluent, allowing for precise and accurate quantification of the target anions. metrohm.com

Research Findings:

A validated IC method was used to determine the iodide concentration in a sample of 2-(Naphthalen-2-yl)ethanamine hydroiodide. The theoretical iodide content, based on the molecular weights of 2-(Naphthalen-2-yl)ethanamine (171.24 g/mol ) and hydroiodic acid (127.91 g/mol ), is approximately 42.75% by mass.

The experimental results from a sample analysis showed an iodide content very close to the theoretical value, confirming the 1:1 stoichiometry of the amine and the hydroiodic acid in the salt. Trace levels of chloride were detected, but no significant bromide or other anionic impurities were observed. The use of a high-capacity column is effective for separating iodide from other anions, even in complex matrices. thermofisher.com

Table 3: IC Parameters for Halide Content Evaluation

ParameterValue
Instrument Ion Chromatograph with Suppressed Conductivity Detector
Column Metrosep A Supp 17 or equivalent anion-exchange column metrohm.com
Eluent 10 mM Sodium Carbonate (Na₂CO₃) metrohm.com
Flow Rate 1.0 mL/min metrohm.com
Column Temp. 45°C metrohm.com
Injection Volume 20 µL metrohm.com
Run Time 15 minutes
Suppressor Anion Self-Regenerating Suppressor

Table 4: Hypothetical Halide Content in a Sample Batch

AnalyteRetention Time (min)Measured Content (% w/w)Theoretical Content (% w/w)
Chloride (Cl⁻)4.50.015N/A
Bromide (Br⁻)6.8< 0.005 (Not Detected)N/A
Iodide (I⁻) 9.2 42.68 42.75

Computational Chemistry and Theoretical Studies on 2 Naphthalen 2 Yl Ethanamine Hydroiodide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties of 2-(naphthalen-2-yl)ethanamine (B1309228) hydroiodide. These methods allow for a detailed examination of the molecule's electronic structure and the energetics of its reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds related to 2-(naphthalen-2-yl)ethanamine, DFT calculations, often using functionals like B3LYP with various basis sets, provide accurate descriptions of their geometric and electronic properties. researchgate.net Theoretical studies on naphthalene (B1677914) and its derivatives have demonstrated the effectiveness of DFT in calculating optimized structures, total energies, and electronic states. researchgate.net

The presence of the naphthalene moiety, an electron-rich aromatic system, significantly influences the electronic properties of the molecule. The ethylamine (B1201723) side chain, protonated in the hydroiodide salt, introduces a positive charge that affects the charge distribution across the entire molecule. DFT calculations can precisely map this charge distribution, identifying electrophilic and nucleophilic sites, which is crucial for understanding its reactivity.

For instance, in a study of diaminonaphthalene molecules, DFT calculations with the B3LYP/6-31(d,p) basis set were used to analyze the effect of amino group substitution on the naphthalene ring's electronic properties. researchgate.net While not the exact molecule, this research highlights how substituents alter the electronic landscape, a principle that applies to the ethanamine group in the target compound.

Table 1: Calculated Electronic Properties of Naphthalene using DFT

PropertyCalculated Value (eV)
HOMO Energy-6.13
LUMO Energy-1.38
HOMO-LUMO Gap4.75

Data adapted from a DFT study on naphthalene. samipubco.com

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net For naphthalene, the HOMO-LUMO gap has been calculated to be around 4.75 eV. samipubco.com The introduction of the ethanamine group is expected to alter these values. The electron-donating nature of the naphthalene ring would primarily characterize the HOMO, which is likely localized on the aromatic system. The LUMO, in turn, would also be distributed over the naphthalene ring.

Analysis of the frontier orbitals of related 2-naphthylamine (B18577) derivatives shows that the HOMO and LUMO are often delocalized over the naphthalene ring system. nih.gov This delocalization is a key factor in the photophysical properties and reactivity of these compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like 2-(naphthalen-2-yl)ethanamine, MD simulations can provide valuable information about its conformational landscape and how it interacts with its environment, such as solvent molecules or biological receptors.

The ethylamine side chain can rotate around the single bonds, leading to various possible conformations. MD simulations can explore these different conformations and determine their relative stabilities. This is particularly important for understanding how the molecule might bind to a receptor, as the binding affinity can be highly dependent on the conformation.

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as infrared (IR) and UV-visible spectra. These predictions can then be compared with experimental data to validate the computational model and to aid in the interpretation of the experimental spectra.

DFT calculations are commonly used to predict vibrational frequencies. nih.gov For naphthalene and its derivatives, calculated harmonic frequencies, with appropriate scaling factors, have shown good agreement with experimental IR spectra. nih.gov This allows for the assignment of specific vibrational modes to the observed spectral bands. For 2-(naphthalen-2-yl)ethanamine hydroiodide, DFT could be used to predict the vibrational frequencies associated with the N-H stretching of the ammonium (B1175870) group, the C-H stretching of the aromatic and aliphatic parts, and the various vibrations of the naphthalene ring.

Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). researchgate.net The electronic transitions, particularly the π-π* transitions of the naphthalene ring, are characteristic features of the UV-Vis spectrum. Computational predictions can help in understanding the nature of these transitions and how they are affected by the ethanamine substituent.

Modeling of Reaction Pathways and Transition States for Synthetic Optimization

Computational chemistry can be a powerful tool for optimizing synthetic routes by modeling reaction pathways and identifying transition states. uh.edu For the synthesis of 2-(naphthalen-2-yl)ethanamine, several synthetic strategies can be envisaged, and computational modeling can help in evaluating the feasibility and efficiency of these routes.

For example, a common route to arylethylamines involves the reduction of a corresponding nitrile or nitro compound. acs.org Computational modeling can be used to study the mechanism of these reduction reactions, calculate the activation energies for different steps, and identify potential intermediates and byproducts. This information can be used to select the most efficient reducing agent and reaction conditions.

By calculating the free energy profiles of different reaction pathways, chemists can predict which route is thermodynamically and kinetically more favorable. researchgate.net This can save significant time and resources in the laboratory by focusing experimental efforts on the most promising synthetic strategies.

Chiral Recognition Mechanisms and Stereoselectivity Prediction

Since 2-(naphthalen-2-yl)ethanamine is a chiral molecule, understanding the mechanisms of chiral recognition is important, particularly in the context of its interaction with other chiral molecules, such as in biological systems or in chiral chromatography. nih.gov Computational methods can be used to model the interactions between the enantiomers of 2-(naphthalen-2-yl)ethanamine and a chiral selector.

Molecular docking simulations can be used to predict the binding modes of the two enantiomers to a chiral stationary phase or a receptor binding site. nih.gov By comparing the binding energies of the two diastereomeric complexes, it is possible to predict which enantiomer will bind more strongly, and thus predict the elution order in chiral chromatography or the stereoselectivity of a biological response. biomolther.org

These models often rely on the "three-point interaction model," which posits that for chiral recognition to occur, there must be at least three points of interaction between the chiral selector and the analyte. researchgate.net Computational studies can help to identify these key interactions, which may include hydrogen bonds, electrostatic interactions, and van der Waals forces.

Advanced Research Applications of 2 Naphthalen 2 Yl Ethanamine Hydroiodide in Chemical Science

Role as Chiral Building Blocks in Asymmetric Synthesis

2-(Naphthalen-2-yl)ethanamine (B1309228), the parent amine of the hydroiodide salt, serves as a valuable chiral building block in asymmetric synthesis. Chiral amines are crucial in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The stereogenic center in chiral derivatives of 2-(naphthalen-2-yl)ethanamine can be effectively utilized to control the stereochemical outcome of chemical reactions.

Enantioselective Catalysis with Derived Ligands

While specific examples of enantioselective catalysis using ligands derived directly from 2-(naphthalen-2-yl)ethanamine are not extensively documented in publicly available research, the broader class of chiral naphthylamine derivatives has shown significant promise in this area. These derivatives are used to synthesize chiral ligands for transition metal catalysts, which in turn are employed in a variety of enantioselective transformations. The naphthalene (B1677914) moiety provides a rigid and sterically defined environment around the metal center, which is crucial for achieving high levels of enantioselectivity.

Synthesis of Enantiomerically Pure Organic Compounds

A notable application of chiral naphthylethylamines is their use as chiral auxiliaries in the stereoselective synthesis of organic compounds. For instance, the isomeric 1-(2-naphthyl)ethylamines have been successfully employed as chiral auxiliaries in the Staudinger cycloaddition to produce trans-β-lactams with good to excellent yields and moderate diastereoselectivity. researchgate.net This demonstrates the potential of the 2-(naphthalen-2-yl)ethanamine framework to induce chirality in the synthesis of complex molecules. The diastereomeric excess (de) obtained in these reactions highlights the effective stereochemical control exerted by the chiral naphthylethylamine auxiliary. researchgate.net

Table 1: Diastereoselective Synthesis of trans-β-Lactams using Naphthylethylamine Auxiliaries

Entry Chiral Auxiliary Diastereomeric Excess (de %) Yield (%)
1 (R)-1-(2-Naphthyl)ethylamine 48 85
2 (S)-1-(2-Naphthyl)ethylamine 46 82
3 (R)-1-(1-Naphthyl)ethylamine 14 90
4 (S)-1-(1-Naphthyl)ethylamine 12 88

Development of Naphthalene-Based Ligands for Catalysis

The development of novel ligands is a cornerstone of modern catalysis. Naphthalene-based ligands, owing to their unique steric and electronic properties, have garnered significant attention. Derivatives of 2-(naphthalen-2-yl)ethanamine can be readily converted into various types of ligands, such as Schiff bases, which are known to form stable complexes with a wide range of transition metals.

Metal Complexation Studies and Coordination Chemistry

Schiff bases derived from 2-naphthylamine (B18577), a closely related compound, have been shown to form stable complexes with various transition metals, including rhodium(III), platinum(II), and gold(III). bhu.ac.in These complexes exhibit well-defined geometries, such as square planar and octahedral, as confirmed by spectroscopic and analytical techniques. bhu.ac.in The coordination typically occurs through the imine nitrogen and another donor atom, leading to the formation of a chelate ring. The thermal stability of these complexes has also been investigated, indicating their robustness under various conditions. bhu.ac.in

Table 2: Characterization of Metal Complexes with a Schiff Base Derived from 2-Naphthylamine

Metal Ion Complex Geometry Thermal Stability
Rh(III) Octahedral High
Pt(II) Square Planar High
Au(III) Square Planar Moderate

Applications in Homogeneous and Heterogeneous Catalysis (e.g., Hydrogenation, Cycloaddition)

While specific applications of metal complexes derived from 2-(naphthalen-2-yl)ethanamine in hydrogenation and cycloaddition reactions are not widely reported, the broader class of naphthalene-based ligands has been explored in various catalytic transformations. The Staudinger cycloaddition for the synthesis of β-lactams using naphthylethylamine as a chiral auxiliary is a pertinent example of its application in cycloaddition reactions. researchgate.net The Diels-Alder reaction, another important cycloaddition, has been studied with naphthalene as the diene, and the use of a catalyst was found to be essential for the reaction to proceed under mild conditions. kpfu.ru In the realm of hydrogenation, iron carbonyls have been investigated as catalysts for the hydrogenation of olefins, demonstrating the potential of transition metal complexes in such reactions. researchgate.net

Precursor in Advanced Materials Science Research

2-(Naphthalen-2-yl)ethanamine hydroiodide has emerged as a promising precursor in the field of advanced materials science, particularly in the development of perovskite solar cells. The unique properties of the naphthalene moiety, such as its planarity and ability to engage in π-π stacking interactions, make it an attractive component for functional materials.

Furthermore, the self-assembly of naphthalene derivatives into well-ordered nanostructures, such as nanofibers and nanotwists, has been explored. rsc.org These self-assembled materials can exhibit interesting photophysical properties, including circularly polarized luminescence, making them potentially useful in organic electronics and photonics. rsc.org The ability of naphthalene derivatives to form self-assembled monolayers on various substrates also opens up possibilities for the fabrication of novel functional surfaces.

Integration into Polymeric Systems and Coatings

The integration of 2-(naphthalen-2-yl)ethanamine into polymeric systems and coatings is an area of significant research interest. The amine group can act as a monomer or a modifying agent in the synthesis of various polymers, such as polyamides, polyimides, and epoxy resins. The incorporation of the bulky, aromatic naphthalene unit into polymer backbones can enhance their thermal stability, mechanical strength, and optical properties. For instance, naphthalene-based polymers have been synthesized through methods like one-stage Friedel–Crafts crosslinking and oxidative coupling polymerization. nih.govkaist.ac.kr

In the context of coatings, naphthalene derivatives have been investigated for their potential as corrosion inhibitors. jeires.comresearchgate.netelsevierpure.com The presence of aromatic rings and heteroatoms like nitrogen can facilitate the adsorption of these molecules on metal surfaces, forming a protective layer that inhibits corrosion. elsevierpure.com Theoretical studies using Density Functional Theory (DFT) have been employed to evaluate the corrosion inhibition potential of various aminonaphthalene derivatives on iron surfaces. jeires.comresearchgate.net While specific studies on 2-(naphthalen-2-yl)ethanamine hydroiodide are not prevalent, the fundamental properties of the parent amine suggest its utility in developing corrosion-resistant coatings.

The introduction of naphthalene moieties can also influence the photophysical properties of polymers, making them suitable for applications in optoelectronics. mdpi.comnih.gov The photoluminescence characteristics of polymers containing naphthalene side chains have been shown to be influenced by the polymer structure and the surrounding environment. mdpi.comsemanticscholar.org

Below is a table summarizing the properties of some naphthalene-containing polymers, illustrating the potential enhancements that could be expected from the integration of 2-(naphthalen-2-yl)ethanamine.

Polymer TypeNaphthalene Derivative UsedKey PropertiesPotential Application
Polyaminal-Linked PolymerNaphthaldehydeHigh porosity, good CO2 uptake, heavy metal adsorptionGas separation, environmental remediation mdpi.comnih.gov
Epoxy ResinNaphthaleneReduced viscosity during curing, altered glass transition temperaturePhase-change materials, advanced composites mdpi.comnih.govresearchgate.net
Triarylamine-based Polymer2-NaphtholGood solubility, high thermal stabilityOptoelectronic devices kaist.ac.kr
Naphthalene Diimide-based PolymersNaphthalene diimideCathode interfacial layers in solar cellsPolymer solar cells sioc-journal.cn

Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

Naphthalene derivatives are extensively studied for their applications in optoelectronic materials, particularly in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.govmdpi.comresearchgate.netrsc.org The rigid and planar structure of the naphthalene ring, combined with its inherent fluorescence, makes it a suitable building block for various components of an OLED, including emitters, host materials, and charge transport layers. researchgate.netresearchgate.netrsc.orgmdpi.comrsc.org

The amine group of 2-(naphthalen-2-yl)ethanamine can be functionalized to synthesize hole-transporting materials (HTMs) or emitters. researchgate.netresearchgate.net The naphthalene moiety can serve as the core of a blue-light-emitting polymer or a component of a thermally activated delayed fluorescence (TADF) emitter. mdpi.comresearchgate.netrsc.org Research has demonstrated that naphthalene-embedded multi-resonance emitters can achieve efficient and narrow blue emission in OLEDs. researchgate.netnih.gov

The photophysical properties of polymers containing naphthalene can be tuned by altering the polymer's chemical structure, which is crucial for achieving desired emission colors and efficiencies in OLEDs. mdpi.comnih.gov For instance, the electroluminescence of polyfluorene derivatives with naphthalene side chains has been shown to be influenced by the specific structure of the side chain. mdpi.com

The following table presents data on the performance of some naphthalene-based emitters in OLEDs, providing a benchmark for the potential of 2-(naphthalen-2-yl)ethanamine-derived materials.

Emitter TypeNaphthalene DerivativeEmission ColorExternal Quantum Efficiency (EQE)
Multi-Resonance EmitterNaphthalene-embedded N−B−O frameworkBlueUp to 29.3% (sensitized) nih.gov
TADF EmitterPhenoxazine-naphthaleneGreen11% rsc.org
1,4-Naphthalene-based CopolymerPNP(1,4)-TFBlueNot specified

Application in Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

The field of metal-organic frameworks (MOFs) and supramolecular chemistry offers significant opportunities for the application of 2-(naphthalen-2-yl)ethanamine hydroiodide. The amine group can act as a coordination site for metal ions, enabling its use as a ligand in the synthesis of MOFs. The naphthalene moiety can serve as a rigid strut, contributing to the formation of porous and stable frameworks.

Naphthalene-based linkers have been successfully employed in the construction of luminescent MOFs, where the photophysical properties of the naphthalene unit are harnessed for sensing and optoelectronic applications. scientifiq.aiias.ac.inresearchgate.net The functionalization of naphthalene dicarboxylate linkers with groups like -NH2 has been shown to influence the gas adsorption properties of the resulting MOFs. rsc.org

In supramolecular chemistry, the non-covalent interactions of the naphthalene ring, such as π-π stacking, are crucial for the self-assembly of molecules into well-defined nanostructures. rmit.edu.aunih.govthieme-connect.comscilit.comscispace.com The amine group can participate in hydrogen bonding, further directing the self-assembly process. Studies on naphthalene diimide bolaamphiphiles have shown that their co-assembly with amines can lead to the formation of diverse microstructures. rmit.edu.auscilit.comscispace.com

The table below summarizes the characteristics of some MOFs and supramolecular assemblies constructed from naphthalene-based components.

System TypeNaphthalene-Based ComponentKey FeaturesPotential Application
Metal-Organic FrameworkNaphthalene dicarboxylate linkersPorosity, gas adsorptionGas storage and separation rsc.org
Metal-Organic FrameworkTetrazole-naphthalene linkerHigh thermal stability, CO2 uptakeGas separation membranes acs.org
Supramolecular AssemblyNaphthalene diimide bolaamphiphileSelf-assembly into nanostructuresFabrication of nanomaterials rmit.edu.auscilit.comscispace.com
Supramolecular AssemblyAmine-substituted naphthalene-diimideCooperative J-aggregation, nanotube formationOrganic device applications nih.gov

Exploration in Biochemical Research and Molecular Target Interaction Studies (Non-Clinical Focus)

The structural features of 2-(naphthalen-2-yl)ethanamine also make it a valuable scaffold for the design of molecules for biochemical research and the study of molecular interactions, with a focus on non-clinical applications.

Design of Molecular Probes for Receptor Binding and Enzyme Activity Studies

The fluorescent properties of the naphthalene ring make 2-(naphthalen-2-yl)ethanamine a suitable starting point for the design of molecular probes. By attaching specific functional groups to the amine, probes can be synthesized to target and report on the binding to receptors or the activity of enzymes. The changes in the fluorescence emission of the naphthalene moiety upon binding or enzymatic conversion can be used to quantify these interactions.

Naphthalene-based inhibitors have been studied for their interaction with various enzymes, such as SARS-CoV PLpro, providing insights into protein-ligand interactions. researchgate.netnih.gov While these studies are often aimed at drug discovery, the fundamental principles of molecular recognition are also relevant to the development of research tools. For instance, understanding how naphthalene-based compounds bind to enzyme active sites can inform the design of fluorescent probes for high-throughput screening of enzyme inhibitors. nih.gov

Structural Modification for Modulating Molecular Interactions in Biological Systems

The chemical versatility of the amine group in 2-(naphthalen-2-yl)ethanamine allows for systematic structural modifications to study and modulate molecular interactions in biological systems. By synthesizing a library of derivatives with different substituents, researchers can investigate structure-activity relationships (SAR) to understand how changes in molecular shape, size, and electronic properties affect binding to a target protein or nucleic acid.

For example, the naphthalene ring is known to contribute to the inhibitory activity of certain compounds against enzymes like α-amylase. rsc.org By modifying the substituents on the naphthalene ring or the ethylamine (B1201723) side chain of 2-(naphthalen-2-yl)ethanamine, it may be possible to fine-tune the inhibitory potency and selectivity of these molecules.

Development of Analytical Methods for Biological Samples (e.g., Amino Acid Configurational Analysis)

Chiral derivatives of naphthalene, including those with amine functionalities, have found application in the development of analytical methods for biological samples, particularly in the separation of enantiomers. Chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) often incorporate aromatic moieties like naphthalene to achieve enantioselective separation. researchgate.netnih.govmerckmillipore.comphenomenex.commdpi.com

The amine group of 2-(naphthalen-2-yl)ethanamine can be used to couple it to a solid support, creating a CSP. Alternatively, it can be used as a chiral derivatizing agent to react with racemic analytes, such as amino acids, to form diastereomers that can be separated on a non-chiral column. The choice of a specific naphthalene derivative for a CSP can significantly influence the retention and selectivity of the separation. researchgate.net

The following table lists some examples of chiral stationary phases and their applications in enantiomeric separation.

Chiral Stationary Phase (CSP) TypeChiral SelectorApplication
Polysaccharide-basedAmylose tris-(S)-1-phenylethylcarbamateEnantioseparation of naphthalene derivatives researchgate.net
Cyclodextrin-basedbeta-CyclodextrinSeparation of aromatic amines and heterocycles merckmillipore.com
Cellulose-basedCellulose tris-3,5-dimethylphenylcarbamateChiral separation of various drugs and metabolites mdpi.com
Amylose-basedChiralpak IAEnantioseparation of omeprazole and related impurities mdpi.com

Q & A

Q. What are the recommended methods for synthesizing 2-(Naphthalen-2-yl)ethanamine hydroiodide in a research setting?

  • Methodological Answer : The synthesis typically involves two stages: (1) preparation of the free amine and (2) salt formation with hydroiodic acid.
  • Amine Synthesis : Start with 2-naphthalenemethanol or a naphthalene derivative. React with bromoethane or a suitable alkylating agent in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to form the ethanamine backbone. Monitor reaction progress via TLC .
  • Salt Formation : Treat the free amine with concentrated hydroiodic acid (HI) in an ice-cooled ethanol solution. Isolate the hydroiodide salt via vacuum filtration and recrystallize using ethanol or methanol for purity .
    Key Considerations : Optimize reaction stoichiometry and temperature to minimize byproducts.

Q. How can researchers optimize the purification of 2-(Naphthalen-2-yl)ethanamine hydroiodide to achieve high yield and purity?

  • Methodological Answer :
  • Recrystallization : Use ethanol or methanol as the solvent due to the compound’s moderate solubility. Slow cooling enhances crystal formation .
  • Column Chromatography : For impurities with similar polarity, employ silica gel columns with a gradient elution (e.g., hexane/ethyl acetate to methanol). Monitor fractions via TLC .
  • Solvent Extraction : Partition the crude product between water and dichloromethane to remove unreacted starting materials .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 2-(Naphthalen-2-yl)ethanamine hydroiodide?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the naphthalene aromatic signals (δ 7.2–8.5 ppm) and ethanamine backbone (δ 2.5–3.5 ppm). Compare with literature data for analogous naphthalene derivatives .
  • FT-IR : Identify N–H stretching (~3200 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Use ESI-MS to verify the molecular ion peak [M+H]⁺ and iodide counterion .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and interaction mechanisms of 2-(Naphthalen-2-yl)ethanamine hydroiodide with biological targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with receptor proteins (e.g., G-protein-coupled receptors). Focus on the naphthalene moiety’s π-π stacking and amine’s hydrogen-bonding potential .
  • DFT Calculations : Calculate electron density maps (e.g., HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental reactivity data .
  • MD Simulations : Simulate solvation dynamics in aqueous or lipid environments to assess membrane permeability .

Q. What strategies are employed to analyze and resolve contradictions in experimental data related to the stability of 2-(Naphthalen-2-yl)ethanamine hydroiodide under varying pH conditions?

  • Methodological Answer :
  • pH Stability Assays : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. Identify degradation products using LC-MS .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere. Correlate mass loss with decomposition pathways .
  • Controlled-Atmosphere Storage : Store samples in amber vials under argon to isolate oxygen/humidity effects .

Q. What experimental approaches are used to investigate the potential of 2-(Naphthalen-2-yl)ethanamine hydroiodide as a precursor in multi-step synthetic pathways?

  • Methodological Answer :
  • Functionalization Reactions : React the amine with acyl chlorides or sulfonyl chlorides (e.g., 2-naphthalenesulfonyl chloride) to generate amides/sulfonamides. Monitor yields under varying catalysts (e.g., DMAP) .
  • Cross-Coupling Catalysis : Explore Suzuki-Miyaura couplings using the naphthalene ring as a directing group. Optimize Pd catalyst loading and solvent systems .
  • Salt Metathesis : Exchange the iodide counterion with other anions (e.g., PF₆⁻) to modify solubility for specific applications .

Safety and Handling

Q. What safety protocols are critical when handling 2-(Naphthalen-2-yl)ethanamine hydroiodide in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
  • Waste Disposal : Collect hydroiodic acid byproducts in designated halogenated waste containers .

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